molecular formula C22H23F2N3O5S B8762967 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester

1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester

Cat. No.: B8762967
M. Wt: 479.5 g/mol
InChI Key: NJONPXBIXPRNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, an azetidine ring, and a tert-butyl ester group. The presence of difluoromethoxy and benzenesulfonyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the pyrrolo[2,3-b]pyridine intermediate.

    Attachment of the Difluoromethoxy and Benzenesulfonyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using suitable reagents and catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or benzenesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3-Methoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester
  • 3-[1-(3-Chloromethoxy-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

The presence of the difluoromethoxy group in 1-Azetidinecarboxylic acid, 3-[1-[[3-(difluoromethoxy)phenyl]sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C22H23F2N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

tert-butyl 3-[1-[3-(difluoromethoxy)phenyl]sulfonylpyrrolo[2,3-b]pyridin-5-yl]azetidine-1-carboxylate

InChI

InChI=1S/C22H23F2N3O5S/c1-22(2,3)32-21(28)26-12-16(13-26)15-9-14-7-8-27(19(14)25-11-15)33(29,30)18-6-4-5-17(10-18)31-20(23)24/h4-11,16,20H,12-13H2,1-3H3

InChI Key

NJONPXBIXPRNAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C3C(=C2)C=CN3S(=O)(=O)C4=CC=CC(=C4)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

This compound was prepared from 3-(1H-pyrrolo[2,3-b]pyridine-5-yl)-azetidine-1-carboxylic acid tert-butyl ester and 3-Difluoromethoxy-benzenesulfonyl chloride by the method outlined under Example 46.b.
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3-(1H-pyrrolo[2,3-b]pyridine-5-yl)-azetidine-1-carboxylic acid tert-butyl ester
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